1,4-Phenylenediamine-d4

Description

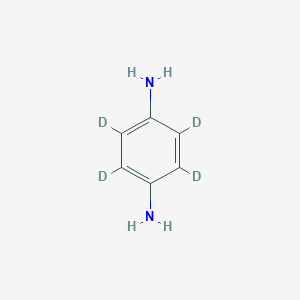

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuteriobenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCKQZAAMUWICA-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583890 |

Source

|

| Record name | (~2~H_4_)Benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119516-83-5 |

Source

|

| Record name | 1,4-Benzene-2,3,5,6-d4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119516-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_4_)Benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Phenylenediamine-2,3,5,6-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Phenylenediamine-d4: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Phenylenediamine-d4 (PPD-d4) is a deuterated analog of 1,4-phenylenediamine (PPD), a compound of significant industrial and research interest. The substitution of four hydrogen atoms on the benzene ring with deuterium isotopes imparts a higher molecular weight, making it an invaluable tool in various analytical and research applications, particularly in mass spectrometry-based quantitative analysis. This guide provides a comprehensive overview of the chemical and physical properties of PPD-d4, its synthesis, analytical characterization, and key applications in the fields of chemistry and drug development.

Physicochemical Properties

Understanding the fundamental physicochemical properties of 1,4-Phenylenediamine-d4 is crucial for its effective application in a laboratory setting. These properties are summarized in the table below, with comparisons to its non-deuterated counterpart where relevant.

| Property | 1,4-Phenylenediamine-d4 | 1,4-Phenylenediamine (non-deuterated) | Reference(s) |

| Molecular Formula | C₆D₄(NH₂)₂ | C₆H₄(NH₂)₂ | [1] |

| Molecular Weight | 112.17 g/mol | 108.14 g/mol | [2][3] |

| CAS Number | 119516-83-5 | 106-50-3 | [1][3] |

| Appearance | Brown solid | White to purple crystalline solid | [1][4][5] |

| Melting Point | 143-145 °C | ~140 °C | [6] |

| Boiling Point | 267 °C | 267 °C | [6] |

| Solubility | Sparingly soluble in chloroform, soluble in methanol | Soluble in water, alcohol, ether, chloroform | [1] |

| Isotopic Purity | Typically ≥98 atom % D | N/A | [7] |

| Mass Shift | M+4 | N/A | [6] |

The key distinction lies in the molecular weight, with PPD-d4 being approximately 4 Da heavier than PPD due to the four deuterium atoms. This mass difference is the cornerstone of its utility as an internal standard. The physical properties such as melting and boiling points are very similar to the unlabeled compound, as isotopic substitution generally has a minimal effect on these bulk properties.[6]

Synthesis and Isotopic Labeling

The synthesis of 1,4-Phenylenediamine-d4 typically involves the deuteration of p-phenylenediamine. One common method involves dissolving p-phenylenediamine in a deuterated solvent.[8] Another approach is through acid-catalyzed hydrogen-deuterium exchange reactions.[9] For instance, using deuterated trifluoroacetic acid (CF3COOD) can facilitate the exchange of aromatic protons with deuterium.[9] The general principle of this electrophilic aromatic substitution is depicted below.

Sources

- 1. usbio.net [usbio.net]

- 2. 1,4-Phenylenediamine-2,3,5,6-d4 | C6H8N2 | CID 16213352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Phenylenediamine-d4 | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scientificlabs.com [scientificlabs.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

1,4-Phenylenediamine-d4 CAS number and structure

An In-Depth Technical Guide to 1,4-Phenylenediamine-d4 for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 1,4-Phenylenediamine-d4, a deuterated analogue of 1,4-phenylenediamine (PPD). Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to explain the causality behind its applications, ensuring a blend of technical accuracy and field-proven insights.

Introduction: The Significance of Isotopic Labeling

In modern analytical and metabolic research, the ability to trace and quantify molecules with high precision is paramount. Isotopic labeling, the technique of replacing an atom in a molecule with one of its isotopes, is a cornerstone of such advanced studies.[1][2] 1,4-Phenylenediamine-d4 is the stable isotope-labeled version of 1,4-phenylenediamine, where four hydrogen atoms on the benzene ring are replaced with deuterium (²H or D).

This substitution is fundamentally important for several reasons. While chemically identical to its unlabeled counterpart, the increased mass of deuterium imparts a distinct mass spectrometric signature. This property makes 1,4-Phenylenediamine-d4 an invaluable tool as an internal standard in quantitative mass spectrometry, allowing for precise measurement of the unlabeled compound in complex matrices.[1] Furthermore, the unique nuclear spin properties of deuterium make it useful in specialized Nuclear Magnetic Resonance (NMR) studies.[3]

Core Compound Specifications

The foundational data of 1,4-Phenylenediamine-d4 is critical for its effective use in experimental design.

Chemical Structure

The structure consists of a benzene ring substituted with two amino groups at para positions (1 and 4) and deuterium atoms at the 2, 3, 5, and 6 positions.

Sources

A Senior Application Scientist's Guide to the Synthesis and Purification of 1,4-Phenylenediamine-d4

This guide provides an in-depth technical overview for the synthesis, purification, and characterization of 1,4-Phenylenediamine-d4 (PPD-d4). Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying scientific principles and rationale behind key methodological choices. Our focus is on creating a self-validating workflow that ensures both high chemical purity and isotopic enrichment.

Introduction: The Utility of Deuterated 1,4-Phenylenediamine

1,4-Phenylenediamine (PPD) is a foundational aromatic diamine used in the synthesis of high-performance polymers like Kevlar, as well as in dyes and antioxidants.[1][2] Its deuterated isotopologue, 1,4-Phenylenediamine-d4, in which the four hydrogen atoms on the benzene ring are replaced with deuterium, is a valuable tool in modern chemical and pharmaceutical research. It serves as a non-radioactive, stable isotopic label for use as an internal standard in quantitative mass spectrometry, in metabolic studies, and for elucidating reaction mechanisms.[3][4]

The synthesis of PPD-d4 presents two core challenges: first, achieving a high degree of specific deuteration on the aromatic ring, and second, purifying the final product to remove both chemical impurities and residual, non-deuterated starting material. This guide outlines a robust and cost-effective approach to address these challenges.

Synthesis: Acid-Catalyzed Hydrogen-Deuterium Exchange

The 'Why': Mechanistic Rationale

The most direct and economical route for introducing deuterium onto an activated aromatic ring is through acid-catalyzed hydrogen-deuterium (H/D) exchange. The amino groups of 1,4-phenylenediamine are strong activating groups, donating electron density into the benzene ring and making the ortho and para positions highly susceptible to electrophilic aromatic substitution.[5] In the case of PPD, all four ring positions are ortho to an amino group, making them prime targets for deuteration.

The mechanism proceeds via the protonation (or in this case, deuteration) of the aromatic ring by a deuterium source, typically deuterium oxide (D₂O) in the presence of an acid catalyst, to form a resonance-stabilized carbocation intermediate (a sigma complex). The subsequent loss of a proton (H⁺) rather than a deuteron (D⁺) from this intermediate drives the equilibrium towards the deuterated product. By using a vast excess of D₂O, the reaction can be pushed to near-complete deuteration over multiple cycles. This method is highly effective, operationally simple, and avoids the use of expensive metal catalysts or deuterium gas.[6][7]

Caption: H/D Exchange via Electrophilic Aromatic Substitution.

Experimental Protocol: Synthesis of PPD-d4

This protocol is adapted from established methods for the regioselective deuteration of anilines.[6][7]

-

Reaction Setup: In a pressure-tolerant vial equipped with a magnetic stir bar, add 1,4-phenylenediamine (1.0 eq).

-

Deuterium Source: Add deuterium oxide (D₂O, 99.8+ atom % D) to create a concentrated solution or suspension.

-

Catalyst Addition: Carefully add one equivalent of concentrated hydrochloric acid (HCl, 37% wt. in H₂O) or, for optimal deuteration, deuterium chloride (DCl, 35% wt. in D₂O). The in-situ formation of DCl from the acid and D₂O will act as the catalyst.

-

Reaction Conditions: Seal the vial tightly and heat the mixture in a heating block or oil bath to 100-120 °C with vigorous stirring. The reaction progress can be monitored by taking small aliquots over time and analyzing by ¹H NMR or MS.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the effervescence ceases.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude PPD-d4. The crude product will likely be a dark solid due to some air oxidation.[2]

Purification Strategies: Achieving High Chemical Purity

Purification is a critical step, as the crude product will contain unreacted starting material, partially deuterated species, and oxidation byproducts. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Caption: Decision workflow for purification of PPD-d4.

Comparative Analysis of Purification Techniques

| Technique | Primary Application | Pros | Cons |

| Recrystallization | Removal of soluble/insoluble impurities at different temperatures. | Scalable, cost-effective, removes colored impurities effectively with charcoal.[8] | Solvent selection is critical; potential for product loss in mother liquor. |

| Sublimation | Separation of volatile solids from non-volatile impurities. | Yields very high purity product; solvent-free. | Only suitable for compounds that sublime before decomposing; less effective for impurities with similar vapor pressures. |

| Column Chromatography | Separation of compounds with different polarities. | High resolving power; can separate very similar compounds. | Can be slow and solvent-intensive; requires careful method development, especially for basic amines.[9][10] |

Detailed Purification Protocols

Protocol 2.2.1: Recrystallization from Aqueous Solution This is often the first choice for purifying PPD.

-

Dissolve the crude PPD-d4 in a minimal amount of boiling water.[8]

-

Add a small amount of activated charcoal to adsorb colored, high-molecular-weight impurities.

-

Boil the solution for a few minutes, then perform a hot filtration through celite or filter paper to remove the charcoal and any insoluble material.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol 2.2.2: Purification by Vacuum Sublimation This method is excellent for final purification to remove non-volatile salts.[11]

-

Place the crude or recrystallized PPD-d4 in the bottom of a sublimation apparatus.

-

Insert the cold finger and fill it with a coolant (e.g., ice water).

-

Assemble the apparatus and apply a vacuum (reduced pressure is often necessary to allow sublimation to occur below the melting point).[12]

-

Gently heat the bottom of the apparatus using a sand bath or heating mantle.

-

The PPD-d4 will sublime and deposit as pure crystals on the cold finger.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely before venting to atmospheric pressure to collect the purified product.

Protocol 2.2.3: Flash Column Chromatography This is the most powerful technique for removing structurally similar impurities.

-

The 'Why' of Stationary Phase Choice: Standard silica gel is acidic and can cause strong, irreversible binding or significant peak tailing with basic compounds like amines.[10] To mitigate this, an amine-functionalized silica stationary phase is used. This phase masks the acidic silanols, creating a more inert surface that allows for successful elution and separation of basic analytes using less polar, easier-to-remove solvents.[9][10]

-

Column Packing: Dry pack or prepare a slurry of amine-functionalized silica gel in the initial, least polar eluent (e.g., hexane or dichloromethane).

-

Sample Loading: Dissolve the crude PPD-d4 in a minimum amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica. After drying, load this onto the top of the column.

-

Elution: Begin eluting with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a gradient.

-

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

A Self-Validating System: Characterization and Quality Control

For a deuterated compound, analysis must confirm both chemical purity and the extent of isotopic incorporation. It is crucial to distinguish between isotopic enrichment , the percentage of deuterium at a specific labeled position, and species abundance , the percentage of the total molecular population that has a specific isotopic composition (e.g., d4, d3, etc.).[13][14]

Caption: Analytical workflow for PPD-d4 characterization.

The Analytical Toolkit

| Technique | Purpose | Key Information Provided |

| ¹H NMR | Structural confirmation & isotopic enrichment | Disappearance/integration reduction of aromatic proton signals; quantifies residual ¹H.[13][15] |

| ²H NMR | Direct confirmation of deuteration | Direct observation of the deuterium signal at the expected chemical shift.[15][16] |

| HR-MS | Isotopic distribution & molecular formula | Accurate mass of the M+4 peak; relative abundance of d0, d1, d2, d3, and d4 species.[3][17] |

| Melting Point | Chemical purity | A sharp, un-depressed melting point indicates high purity. |

| HPLC | Chemical purity | Quantitative assessment of chemical purity and detection of impurities. |

Interpreting the Data

-

¹H NMR Spectroscopy: In the ¹H NMR spectrum of highly enriched PPD-d4, the aromatic signal (a singlet in the unlabeled compound) should be significantly diminished or absent. By integrating this residual signal against a known internal standard, the overall isotopic enrichment can be accurately calculated.[13]

-

²H NMR Spectroscopy: The ²H NMR spectrum provides definitive proof of deuterium incorporation. It will show a signal in the aromatic region, confirming that deuterium is covalently bound to the ring.[16]

-

High-Resolution Mass Spectrometry (HR-MS): This is the gold standard for determining the distribution of isotopologues. The mass spectrum will show a cluster of peaks corresponding to the different deuterated species. For a successful synthesis of PPD-d4, the most abundant ion should correspond to the fully deuterated molecule (M+4).[3][17] The relative intensities of the M, M+1, M+2, M+3, and M+4 peaks allow for the calculation of the species abundance.

Conclusion

The successful synthesis and purification of 1,4-Phenylenediamine-d4 is an achievable goal through a systematic and well-understood workflow. An efficient acid-catalyzed H/D exchange provides a cost-effective route to high levels of isotopic incorporation. Subsequent purification, leveraging techniques from recrystallization to specialized column chromatography, ensures the high chemical purity required for sensitive research applications. Finally, a comprehensive analytical characterization using a combination of NMR and HR-MS validates the final product, providing researchers with a reliable and well-characterized molecule for their studies.

References

-

Dénès, F., Pérez, M., & Hadley, Z. (2008). A Simple, Cost-Effective Method for the Regioselective Deuteration of Anilines. Organic Letters, 10(21), 4847–4849. [Link]

-

Kumar, A., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(7), 929-936. [Link]

-

Dénès, F., Pérez, M., & Hadley, Z. (2008). A simple, cost-effective method for the regioselective deuteration of anilines. PubMed. [Link]

-

Wikipedia. (n.d.). Deuterium NMR. [Link]

-

Wang, L., et al. (2024). Selected approaches for the deuteration of aniline substrates. ResearchGate. [Link]

-

Zhang, M., et al. (2016). Microwave Promoted Metal Free Deuteration of Anilines by I/D Exchange with D2O as a Deuterium Source. Research and Reviews: Journal of Chemistry. [Link]

-

Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

-

Chemistry LibreTexts. (2021). 2.5: SUBLIMATION. [Link]

-

BYJU'S. (2019). methods of purification of organic compounds. [Link]

-

Scribd. (n.d.). PURIFICATION of Organic Compounds: 2. Sublimation. [Link]

-

ResearchGate. (2023). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

-

BrainKart. (2016). Sublimation - Purification of Organic compounds. [Link]

-

ACS Figshare. (n.d.). Efficient Route to Deuterated Aromatics by the Deamination of Anilines. [Link]

-

RSC Publishing. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. [Link]

-

Pharmaron. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines? [Link]

-

WIPO Patentscope. (n.d.). PARTIALLY DEUTERATED 1,4-PHENYLENEDIAMINE-D4 AND PREPARATION METHOD AND USE THEREOF. [Link]

- Google Patents. (n.d.). RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine.

-

University of Limerick. (2011). Crystal synthesis of 1,4-phenylenediamine salts and coordination networks. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? [Link]

-

ResearchGate. (2025). Crystal synthesis of 1,4-phenylenediamine salts and coordination networks. [Link]

- Google Patents. (n.d.). US4191708A - Process for preparing and purifying p-phenylenediamine.

-

PubChem. (n.d.). P-Phenylenediamine. [Link]

-

EMBL-EBI. (2024). 1,4-phenylenediamine (CHEBI:51403). [Link]

-

PubMed. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. [Link]

- Google Patents. (n.d.). US4400537A - Process for 1,4-phenylenediamine.

-

ResearchGate. (2016). What the best solvent can be used to recrystallize p-phenylenediamine? [Link]

-

ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? [Link]

-

NIST. (n.d.). 1,4-Benzenediamine. [Link]

-

Wikipedia. (n.d.). p-Phenylenediamine. [Link]

-

Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. [Link]

-

WIPO Patentscope. (n.d.). WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. [Link]

-

Googleapis.com. (n.d.). United States Patent Office. [Link]

Sources

- 1. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A simple, cost-effective method for the regioselective deuteration of anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biotage.com [biotage.com]

- 10. biotage.com [biotage.com]

- 11. brainkart.com [brainkart.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. isotope.com [isotope.com]

- 14. isotope.com [isotope.com]

- 15. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Isotopic Purity and Enrichment of 1,4-Phenylenediamine-d4

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the critical aspects of isotopic purity and enrichment of 1,4-Phenylenediamine-d4. We will delve into the rationale behind experimental choices, self-validating protocols, and the authoritative science that underpins the synthesis and analysis of this important isotopically labeled compound.

Introduction: The Significance of Deuterated 1,4-Phenylenediamine

1,4-Phenylenediamine (PPD) is a versatile organic compound used in a wide array of industrial and research applications, from the synthesis of high-performance polymers like Kevlar to its use as a dye intermediate and a reagent in various chemical reactions.[1][2] The deuterated analogue, 1,4-Phenylenediamine-d4 (PPD-d4), where four hydrogen atoms on the benzene ring are replaced by deuterium, serves as an invaluable tool in modern scientific investigation.

The primary utility of PPD-d4 lies in its application as an internal standard in quantitative mass spectrometry-based analyses.[3] The mass shift introduced by the deuterium atoms allows for its clear differentiation from the endogenous, unlabeled PPD, while its chemical properties remain nearly identical. This ensures that any variations during sample preparation and analysis affect both the analyte and the standard equally, leading to highly accurate and precise quantification. Furthermore, deuterated compounds are instrumental in metabolic studies, mechanistic reaction investigations, and for potentially enhancing the pharmacokinetic profiles of drugs.[3][4]

Given these critical applications, the precise determination and control of isotopic purity and enrichment are not merely procedural formalities but cornerstones of data integrity and experimental success. This guide will, therefore, provide a comprehensive framework for understanding and implementing the necessary synthetic and analytical methodologies.

Synthesis of 1,4-Phenylenediamine-d4: A Pathway to High Isotopic Enrichment

The synthesis of highly enriched 1,4-Phenylenediamine-d4 typically involves the introduction of deuterium atoms onto the aromatic ring of a suitable precursor. A common and effective strategy is through acid-catalyzed hydrogen-deuterium exchange on the aromatic ring.

A plausible synthetic route starts from p-phenylenediamine, which is dissolved in a deuterated solvent, often deuterium oxide (D₂O) with a deuterated acid catalyst such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (D-TFA). The reaction is typically heated to facilitate the electrophilic substitution of hydrogen with deuterium on the activated aromatic ring. The amino groups of p-phenylenediamine activate the ring towards electrophilic substitution, directing the deuterium exchange to the ortho positions relative to the amino groups, which are the four hydrogens on the benzene ring.

It is important to note that the amino protons are also readily exchanged with deuterium in the presence of D₂O but are often back-exchanged to protons during workup with non-deuterated solvents. For the purpose of PPD-d4, the focus is on the stable C-D bonds on the aromatic ring.

The following diagram illustrates a generalized workflow for the synthesis of 1,4-Phenylenediamine-d4.

Caption: Generalized workflow for the synthesis and quality control of 1,4-Phenylenediamine-d4.

Core Concepts: Isotopic Purity vs. Isotopic Enrichment

Before delving into analytical techniques, it is crucial to distinguish between two fundamental and often confused terms: isotopic enrichment and isotopic purity (or species abundance).[4][5]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule.[4][5] For a PPD-d4 sample with 99% isotopic enrichment, there is a 99% probability of finding a deuterium atom at any of the four labeled positions on the benzene ring and a 1% probability of finding a hydrogen atom.

-

Isotopic Purity (Species Abundance): This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition.[4][5] Due to the statistical nature of the labeling process, a batch of PPD-d4 will contain a distribution of isotopologues (molecules that are chemically identical but differ in their isotopic composition), such as d3, d2, d1, and d0 species. Isotopic purity specifically refers to the percentage of the desired d4 isotopologue in the final product.

The relationship between isotopic enrichment and the resulting species abundance can be calculated using a binomial expansion.[5]

Analytical Characterization: A Dual-Pronged Approach with MS and NMR

A robust characterization of 1,4-Phenylenediamine-d4 necessitates a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6] This dual-pronged approach provides a comprehensive picture of both the isotopic enrichment and the structural integrity of the synthesized compound.

Mass Spectrometry for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful technique for determining the distribution of isotopologues and thus the isotopic purity of PPD-d4.[4][7][8]

Experimental Protocol: LC-HRMS Analysis of 1,4-Phenylenediamine-d4

-

Sample Preparation: Prepare a dilute solution of the synthesized 1,4-Phenylenediamine-d4 in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Chromatographic Separation: Inject the sample onto a suitable LC column (e.g., a C18 reversed-phase column) to separate the PPD-d4 from any potential impurities.

-

Mass Spectrometric Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) operating in positive electrospray ionization (ESI) mode.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range that includes the molecular ions of all expected isotopologues of PPD.

-

Data Analysis:

-

Identify the peak corresponding to PPD-d4.

-

Extract the ion chromatograms for the molecular ions of the different isotopologues (d0, d1, d2, d3, and d4). The theoretical exact masses are:

-

PPD-d0 (C₆H₈N₂): 108.0688

-

PPD-d1 (C₆H₇DN₂): 109.0751

-

PPD-d2 (C₆H₆D₂N₂): 110.0814

-

PPD-d3 (C₆H₅D₃N₂): 111.0877

-

PPD-d4 (C₆H₄D₄N₂): 112.0940

-

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity (species abundance of the d4 isotopologue) using the following formula:

% Isotopic Purity (d4) = (Area_d4 / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4)) * 100

-

The following diagram illustrates the analytical workflow for determining isotopic purity by LC-HRMS.

Caption: Workflow for the determination of isotopic purity of 1,4-Phenylenediamine-d4 by LC-HRMS.

NMR Spectroscopy for Isotopic Enrichment and Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the positions of deuterium labeling and for determining the isotopic enrichment at these sites.[3][9] Both ¹H NMR and ²H NMR can be employed.

-

¹H NMR Spectroscopy: In a highly deuterated compound like PPD-d4, the signals from the residual protons on the aromatic ring will be significantly diminished. By comparing the integral of these residual proton signals to the integral of a known internal standard or to the protons of the amino groups (if they are not exchanged), one can calculate the degree of deuteration.[4]

-

²H NMR Spectroscopy: Deuterium NMR provides a direct way to observe the incorporated deuterium atoms.[9][10] The spectrum will show a signal at the chemical shift corresponding to the aromatic deuterons. The absence of signals at other positions confirms the site-specific labeling. Quantitative ²H NMR, using an internal standard with a known deuterium concentration, can be used to determine the isotopic enrichment.[11]

Experimental Protocol: Quantitative ¹H NMR for Isotopic Enrichment

-

Sample Preparation: Accurately weigh a known amount of the 1,4-Phenylenediamine-d4 sample and a suitable internal standard (e.g., dimethyl sulfoxide) into an NMR tube. Dissolve the mixture in a deuterated solvent that does not have signals in the region of interest (e.g., DMSO-d6).

-

NMR Acquisition: Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

-

Data Processing: Process the spectrum, including phasing and baseline correction.

-

Integration: Integrate the signal corresponding to the residual aromatic protons of PPD-d4 and the signal of the internal standard.

-

Calculation of Isotopic Enrichment:

-

Calculate the moles of the internal standard.

-

Calculate the moles of residual aromatic protons from the integral ratio.

-

Calculate the moles of PPD-d4 from the initial weight.

-

The total moles of aromatic sites are 4 times the moles of PPD-d4.

-

The percentage of proton occupancy is (moles of residual protons / total moles of aromatic sites) * 100.

-

The isotopic enrichment is 100% - % proton occupancy.

-

Data Presentation: Summary of Expected Analytical Data

| Parameter | Analytical Technique | Expected Result for High-Quality PPD-d4 |

| Isotopic Purity (d4 species) | LC-HRMS | > 98% |

| Isotopologue Distribution | LC-HRMS | d4 as the major species, with minor contributions from d3 and d2. d1 and d0 should be minimal. |

| Isotopic Enrichment (at each labeled position) | ¹H NMR or ²H NMR | > 99% |

| Structural Confirmation | ¹H NMR and ¹³C NMR | Spectra consistent with the structure of 1,4-phenylenediamine, with attenuated signals for the deuterated positions in ¹H and ¹³C NMR. |

| Chemical Purity | HPLC-UV, GC-FID | > 99% |

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The combination of MS and NMR provides orthogonal data that should be in agreement. For instance, the isotopic enrichment determined by NMR can be used to theoretically calculate the expected isotopologue distribution, which should then match the distribution measured by MS.[4][5] Any significant discrepancy between these two techniques would indicate a potential issue with the sample or the analytical methodology, prompting further investigation.

Conclusion: Ensuring Quality and Reliability in Research

The synthesis and analysis of isotopically labeled compounds like 1,4-Phenylenediamine-d4 demand a meticulous and multi-faceted approach. By understanding the nuances of isotopic purity and enrichment, and by employing robust analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy, researchers can ensure the quality and reliability of their materials. This, in turn, underpins the validity of the experimental data generated using these essential tools in drug development and other scientific disciplines. Adherence to rigorous characterization protocols is not just good practice; it is a prerequisite for producing high-impact, reproducible science.

References

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. [Link]

-

Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. [Link]

-

Brans, Y. W., et al. (1990). Deuterium enrichment of plasma determined by nuclear magnetic resonance spectroscopy: dilution kinetics of 2H2O and estimation of total body water. Clinical Chemistry, 36(10), 1823-1825. [Link]

-

Kumar, P., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 11(36), 4647-4655. [Link]

-

Anonymous. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals. [Link]

-

Brans, Y. W., et al. (1990). Deuterium enrichment of plasma determined by nuclear magnetic resonance spectroscopy: dilution kinetics of 2H2O and estimation of total body water. PubMed. [Link]

-

van der Zwan, G. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. [Link]

-

University of Ottawa. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR. University of Ottawa. [Link]

-

Coplen, T. B. (1994). Reporting of stable hydrogen, carbon, and oxygen isotopic abundances. Geochimica et Cosmochimica Acta, 58(18), 3939-3940. [Link]

-

WIPO. (n.d.). PARTIALLY DEUTERATED 1,4-PHENYLENEDIAMINE-D4 AND PREPARATION METHOD AND USE THEREOF. WIPO Patentscope. [Link]

-

Coplen, T. B. (1996). Guidelines for Reporting Stable Isotope Data. Water Resources of the United States. [Link]

-

Meier-Augenstein, W., & Kemp, H. F. (2012). New reporting guidelines for stable isotopes--an announcement to isotope users. Rapid Communications in Mass Spectrometry, 26(15), 1-2. [Link]

-

Adams, C. J., et al. (2011). Crystal synthesis of 1,4-phenylenediamine salts and coordination networks. CrystEngComm, 13(13), 4324-4331. [Link]

-

Adams, C. J., et al. (2011). Crystal synthesis of 1,4-phenylenediamine salts and coordination networks. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). p-Phenylenediamine. PubChem. [Link]

-

EMBL-EBI. (2024). 1,4-phenylenediamine (CHEBI:51403). ChEBI. [Link]

- Google Patents. (n.d.). Process for 1,4-phenylenediamine.

-

Wikipedia. (n.d.). p-Phenylenediamine. Wikipedia. [Link]

-

Nault, L., et al. (2022). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. PubMed. [Link]

-

Wu, Z., & Gao, S. (2004). Determination of Phenylalanine Isotope Ratio Enrichment by Liquid chromatography/time-Of-Flight Mass Spectrometry. PubMed. [Link]

-

Reo, N. V. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. NIH. [Link]

-

Pointillart, F., et al. (2023). Isotopic enrichment in lanthanide coordination complexes: contribution to single-molecule magnets and spin qudit insights. PMC - NIH. [Link]

Sources

- 1. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. isotope.com [isotope.com]

- 5. isotope.com [isotope.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 11. Deuterium enrichment of plasma determined by nuclear magnetic resonance spectroscopy: dilution kinetics of 2H2O and estimation of total body water - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to 1,4-Phenylenediamine-d4 for Advanced Research

For researchers, scientists, and drug development professionals engaged in the nuanced world of bioanalysis and pharmacokinetic studies, the precision of internal standards is paramount. This guide provides an in-depth technical overview of 1,4-Phenylenediamine-d4 (PPD-d4), a deuterated analogue of the widely used organic compound, 1,4-Phenylenediamine (PPD). We will explore its critical role in mass spectrometry-based quantification, delve into the practicalities of supplier selection and availability, and provide actionable protocols for its effective implementation in a laboratory setting. This document is designed to be a comprehensive resource, blending theoretical understanding with practical, field-proven insights to empower your research.

The Critical Role of Deuterated Standards in Quantitative Analysis

In modern drug development and clinical research, liquid chromatography-mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of small molecules in complex biological matrices. The accuracy of these assays hinges on the use of appropriate internal standards (IS). An ideal internal standard should mimic the analyte of interest in its chemical and physical properties, particularly during sample extraction and ionization in the mass spectrometer, but be distinguishable by mass.[1]

This is where stable isotope-labeled (SIL) compounds, such as 1,4-Phenylenediamine-d4, offer an unparalleled advantage. By replacing four hydrogen atoms on the benzene ring with deuterium, PPD-d4 has a molecular weight that is four mass units higher than its unlabeled counterpart.[2] This mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical behavior ensures that any sample loss or matrix effects during the analytical process affect both compounds equally.[3] This co-elution and co-ionization behavior is the cornerstone of accurate and precise quantification in LC-MS/MS assays.

Supplier Landscape and Commercial Availability of 1,4-Phenylenediamine-d4

The accessibility of high-quality deuterated standards is a critical first step in any quantitative study. 1,4-Phenylenediamine-d4 is available from a range of reputable chemical suppliers who specialize in stable isotope-labeled compounds and analytical standards. When selecting a supplier, researchers should prioritize not only cost and availability but also the comprehensiveness of the provided documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Key parameters to consider on the CoA include:

-

Isotopic Purity: This indicates the percentage of the compound that is correctly deuterated. High isotopic purity (typically >98 atom % D) is crucial to minimize interference from any unlabeled or partially labeled species.[2][4]

-

Chemical Purity: This is often determined by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and ensures that the standard is free from other chemical impurities that could interfere with the analysis.

-

Identity Confirmation: This is typically verified by techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is a comparative table of prominent suppliers of 1,4-Phenylenediamine-d4:

| Supplier | Product Number (Example) | Isotopic Purity (Typical) | Chemical Purity (Typical) | Available Pack Sizes |

| Sigma-Aldrich | 487473 | 98 atom % D[2] | ≥98.0% (GC) | 1 g |

| LGC Standards | TRC-P322752 | Not specified, inquire for details | Not specified, inquire for details | 10 mg, 100 mg, 1 g[5] |

| Clinivex | Not specified | Not specified, inquire for details | Not specified, inquire for details | Inquire for details[6] |

| Pharmaffiliates | PA STI 072930 | Not specified, inquire for details | Not specified, inquire for details | Inquire for details[7] |

| United States Biological | P3999-75.d4 | Highly Purified[8] | Not specified, inquire for details | Inquire for details |

Note: Availability, specifications, and product numbers are subject to change. It is essential to consult the supplier's website for the most current information.

Technical Specifications and Physicochemical Properties

A thorough understanding of the technical specifications of 1,4-Phenylenediamine-d4 is essential for its proper handling, storage, and application.

| Property | Value | Source |

| CAS Number | 119516-83-5 | [2][5][6][7][8] |

| Molecular Formula | C₆H₄D₄N₂ | [5][7][8] |

| Molecular Weight | 112.17 g/mol | [2][4][5][7][8] |

| Appearance | Brown solid | [7][8] |

| Melting Point | 143-145 °C (lit.) | [2] |

| Boiling Point | 267 °C (lit.) | [2] |

| Solubility | Chloroform (Sparingly), Methanol | [8] |

| Storage | Store at 4°C under an inert atmosphere. | [7][8] |

The chemical structure of 1,4-Phenylenediamine-d4 is depicted in the diagram below. The four deuterium atoms are located on the benzene ring, providing the necessary mass shift for its use as an internal standard.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 1,4-苯二胺-2,3,5,6-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sigma Aldrich Fine Chemicals Biosciences 1,4-Phenylenediamine-2,3,5,6-d4 | Fisher Scientific [fishersci.com]

- 5. 1,4-Phenylenediamine-d4 | LGC Standards [lgcstandards.com]

- 6. clinivex.com [clinivex.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. usbio.net [usbio.net]

An In-Depth Technical Guide to 1,4-Phenylenediamine-d4: Properties and Applications in Quantitative Analysis

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core properties and applications of 1,4-Phenylenediamine-d4. We will move beyond a simple data sheet to explore the causality behind its utility, focusing on its critical role in ensuring data integrity in quantitative analytical workflows.

Core Physicochemical Properties

1,4-Phenylenediamine-d4 is the deuterated isotopologue of 1,4-Phenylenediamine. The substitution of four hydrogen atoms on the phenyl ring with deuterium (²H) results in a precise mass shift without significantly altering its chemical properties. This characteristic is fundamental to its primary application as an internal standard.

The essential properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 1,4-Phenylenediamine-2,3,5,6-d4 | [1][2][3] |

| Synonyms | 1,4-Benzenediamine-d4, p-Phenylenediamine-d4, PPD-d4 | [4][5][6] |

| Molecular Formula | C₆H₄D₄N₂ or C₆D₄(NH₂)₂ | [1][2][4][5] |

| Molecular Weight | 112.17 g/mol | [1][2][3][4] |

| CAS Number | 119516-83-5 | [1][4][5] |

| Isotopic Purity | Typically ≥98 atom % D | [2][6] |

| Mass Shift | M+4 | [2][7] |

| Appearance | Brown solid | [4][5] |

| Melting Point | 143-145 °C | [2][7] |

| Boiling Point | 267 °C | [2][7][8] |

The Foundational Role in Quantitative Analysis: Isotope Dilution Mass Spectrometry

In drug development and clinical research, accurately quantifying a target analyte in a complex biological matrix (e.g., plasma, urine) is a significant challenge. The analytical process, from sample extraction to instrumental analysis, is subject to variability that can compromise data accuracy and precision. The use of a stable isotope-labeled (SIL) internal standard, such as 1,4-Phenylenediamine-d4, is the universally accepted "gold standard" to overcome this challenge.[9][10] This technique is known as Isotope Dilution Mass Spectrometry (IDMS).

The Causality Behind the "Gold Standard" Status:

The core principle of IDMS is that a SIL internal standard behaves virtually identically to its non-labeled analyte counterpart during sample preparation and ionization in the mass spectrometer.[10] Because 1,4-Phenylenediamine-d4 shares the same chemical structure and physicochemical properties as the analyte of interest (in this case, a theoretical analyte structurally similar to phenylenediamine), it will be affected by process variations in the same way:

-

Extraction Efficiency: If a portion of the analyte is lost during a liquid-liquid or solid-phase extraction, an equivalent proportion of the SIL standard will also be lost.

-

Matrix Effects: In mass spectrometry, co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte. The SIL standard experiences the same degree of suppression or enhancement.[10]

By adding a known concentration of 1,4-Phenylenediamine-d4 to every sample at the very beginning of the workflow, we can use the ratio of the analyte's mass spectrometer signal to the internal standard's signal for quantification. This ratio remains constant regardless of sample loss or matrix effects, thereby correcting for these variations and ensuring highly accurate and reliable results.[11][12]

Experimental Workflow: Quantitative Analysis by UPLC-MS/MS

The following section details a validated, self-validating protocol for the quantification of a target analyte in human plasma using 1,4-Phenylenediamine-d4 as an internal standard. The workflow is designed for a high-throughput drug development environment.

Workflow Visualization

The diagram below illustrates the logical flow of the quantitative bioanalysis process, from initial sample handling to final data reporting.

Caption: A typical bioanalytical workflow using a SIL internal standard.

Step-by-Step Methodology

This protocol is a self-validating system because it includes calibration standards to define the quantitative relationship and quality control (QC) samples to verify the accuracy and precision of the analysis.

1. Materials and Reagents

-

Target Analyte (Reference Material Grade)

-

1,4-Phenylenediamine-d4 (Internal Standard, IS)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Human Plasma (K₂-EDTA anticoagulant)

-

Deionized Water (18.2 MΩ·cm)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the Analyte and the 1,4-Phenylenediamine-d4 IS in separate volumetric flasks using methanol to create individual 1 mg/mL stock solutions.

-

Calibration Working Solutions: Perform serial dilutions of the Analyte stock solution with a 50:50 (v/v) acetonitrile/water mixture to prepare a series of working standards that cover the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the 1,4-Phenylenediamine-d4 stock solution with the 50:50 acetonitrile/water mixture to achieve a final concentration of 100 ng/mL. This concentration is chosen to provide a stable and robust signal in the mass spectrometer.

3. Preparation of Calibration Curve and Quality Control (QC) Samples

-

Calibration Standards: In separate tubes, spike blank human plasma with the appropriate Analyte working solutions to create a calibration curve with 8-10 non-zero concentration points.

-

QC Samples: In a similar manner, prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared from a separate stock weighing to ensure unbiased validation of the method.

4. Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of each sample (calibration standards, QCs, and unknown study samples) into a 96-well microplate.

-

Add 50 µL of the Internal Standard Working Solution (100 ng/mL 1,4-Phenylenediamine-d4) to every well, except for "double blank" samples (which receive 50 µL of 50:50 acetonitrile/water).

-

Causality: The addition of a high-molarity organic solvent like acetonitrile disrupts the hydration shell around plasma proteins, causing them to denature and precipitate out of solution. This is a rapid and effective method for cleaning up biological samples before LC-MS analysis.

-

Add 300 µL of cold acetonitrile to each well to precipitate the proteins.

-

Seal the plate and vortex vigorously for 2 minutes.

-

Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

5. UPLC-MS/MS Instrumental Analysis

-

Chromatography: Use a UPLC system with a C18 column for rapid separation.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Rationale: MRM provides exceptional selectivity and sensitivity. A specific precursor ion for the analyte (and a separate one for the IS) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition minimizes interference from other molecules in the matrix.

-

Example MRM Transitions:

-

Analyte (e.g., 1,4-Phenylenediamine): Q1: 109.1 -> Q3: 92.1

-

IS (1,4-Phenylenediamine-d4): Q1: 113.1 -> Q3: 96.1

-

-

6. Data Analysis

-

Integrate the chromatographic peak areas for both the analyte and the IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area) for all samples.

-

Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically applied.

-

Use the regression equation from the calibration curve to determine the concentrations of the analyte in the unknown samples and QCs. The QC results must fall within established acceptance criteria (e.g., ±15% of the nominal value) for the analytical run to be considered valid.

References

-

Pharmaffiliates. (n.d.). 1,4-Phenylenediamine-d4. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1,4-Phenylenediamine-2,3,5,6-d4. Retrieved January 14, 2026, from [Link]

-

Scientific Laboratory Supplies Ltd. (n.d.). 1,4-Phenylenediamine-2,3,5,6-d | 487473-1g | SIGMA-ALDRICH. Retrieved January 14, 2026, from [Link]

-

Sobi, A. S., et al. (2012). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Retrieved January 14, 2026, from [Link]

-

Grigoras, M., et al. (2018). 1 H-NMR spectra (DMSO-d 6 ) of: (a) N-phenyl 1,4-phenylenediamine, (b) C8S. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Restek Corporation. (n.d.). P-Phenylenediamine: CAS # 106-50-3 Compound Information. Retrieved January 14, 2026, from [Link]

-

Vesper, H. W., et al. (2021). Impact of internal standard selection on measurement results for long chain fatty acids in blood. NIH National Library of Medicine. Retrieved January 14, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1,4-苯二胺-2,3,5,6-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,4-Phenylenediamine-2,3,5,6-d4 | C6H8N2 | CID 16213352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scientificlabs.com [scientificlabs.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Use of Deuterated Standards in Aromatic Amine Analysis: Ensuring Accuracy and Reliability in Complex Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Aromatic Amines

Aromatic amines are a class of organic compounds that are prevalent in various industrial and environmental settings.[1][2] They are used in the manufacturing of dyes, pesticides, polymers, and pharmaceuticals.[3] However, many aromatic amines are known or suspected carcinogens and mutagens, posing significant risks to human health and the environment.[1][2][3] Consequently, the accurate and sensitive quantification of these compounds in diverse and complex matrices such as environmental samples, food products, and biological fluids is of paramount importance for regulatory compliance, risk assessment, and toxicological studies.[3][4][5]

The analysis of aromatic amines is often challenging due to their polar nature, low concentrations in real-world samples, and the complexity of the sample matrix, which can lead to significant analytical variability.[4] To overcome these challenges, the use of internal standards is a well-established practice in analytical chemistry. While structurally similar compounds can be used as internal standards, the gold standard for achieving the highest level of accuracy and precision is the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards.[6][7][8] This in-depth technical guide provides a comprehensive overview of the principles, practical implementation, and best practices for utilizing deuterated standards in the analysis of aromatic amines by liquid chromatography-mass spectrometry (LC-MS).

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The use of deuterated standards is based on the principle of isotope dilution mass spectrometry (IDMS), a powerful analytical technique for quantitative analysis. In IDMS, a known amount of a stable isotope-labeled analog of the analyte (the deuterated standard) is added to the sample at the very beginning of the analytical workflow.[6] The deuterated standard is chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium atoms.[6][7] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process, from sample preparation to detection.[6]

The fundamental advantage of this approach is that the ratio of the analytical signal of the native analyte to that of the deuterated internal standard is measured. This ratiometric measurement is inherently more robust and less susceptible to variations that can occur during sample processing and analysis. By acting as a mimic for the analyte, the deuterated standard effectively compensates for a variety of potential sources of error, leading to significantly improved accuracy, precision, and reliability of the quantitative results.[6][7]

Why Deuterated Standards are the Gold Standard for Aromatic Amine Analysis

The near-identical chemical and physical properties of a deuterated standard and its corresponding native analyte are the cornerstone of their effectiveness in improving data quality. Here's a breakdown of the key sources of analytical variability that are effectively mitigated by the use of deuterated standards:

-

Compensation for Sample Preparation Losses: Sample preparation for aromatic amine analysis can be multi-step and complex, often involving liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT).[6] During these steps, some loss of the analyte is often unavoidable. Since the deuterated standard is added at the beginning of the workflow, it experiences the same physical and chemical processes as the native analyte. Therefore, any loss of the analyte during sample preparation will be accompanied by a proportional loss of the deuterated standard, keeping the ratio of their concentrations constant.[6][9]

-

Correction for Matrix Effects in LC-MS: Complex matrices such as urine, plasma, soil extracts, and food samples can contain a multitude of co-eluting endogenous or exogenous compounds.[4] These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a phenomenon known as matrix effects. Matrix effects can either suppress or enhance the analyte signal, leading to inaccurate quantification.[7][9] Because the deuterated standard co-elutes with the analyte and has virtually identical ionization properties, it is affected by matrix effects in the same way as the analyte.[8][10] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, effectively nullifying the impact of matrix effects on the final quantitative result.[4][7]

-

Mitigation of Instrumental Variability: Minor fluctuations in instrument performance, such as variations in injection volume, ionization efficiency, and detector response, can introduce variability into the analytical results.[9] By using a deuterated internal standard, these variations are normalized because both the analyte and the standard are affected proportionally.[8][9] This leads to improved run-to-run and day-to-day reproducibility of the analytical method.

Practical Implementation: A Step-by-Step Guide

The successful implementation of deuterated standards in aromatic amine analysis requires careful consideration of several practical aspects, from the selection of the appropriate standard to the final data analysis.

Selection of a High-Quality Deuterated Standard

The choice of the deuterated internal standard is critical for the success of the analytical method. The following factors should be carefully evaluated:

-

Position of Deuterium Labeling: The deuterium atoms should be incorporated into a stable position within the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or sample matrix.[8] Labeling on aromatic rings is generally stable. Avoid labeling on exchangeable sites like -OH, -NH, or -SH groups.[8]

-

Degree of Deuteration (Mass Shift): The mass difference between the deuterated standard and the native analyte should be sufficient to prevent isotopic crosstalk. A mass shift of at least 3 to 4 atomic mass units (amu) is generally recommended to ensure that the isotopic clusters of the analyte and the standard do not overlap.[10]

-

Isotopic and Chemical Purity: The deuterated standard should have high isotopic enrichment (typically ≥98%) and high chemical purity (>99%) to ensure accurate quantification and avoid interferences.[7] Always obtain a certificate of analysis from the supplier detailing these parameters.

Experimental Workflow: From Sample to Data

The following provides a generalized workflow for the analysis of aromatic amines using a deuterated internal standard.

Figure 1: General workflow for aromatic amine analysis using a deuterated internal standard.

Step-by-Step Methodology:

-

Sample Collection and Homogenization: Collect a representative sample and homogenize it if necessary to ensure uniformity.

-

Spiking with Deuterated Internal Standard: Accurately add a known amount of the deuterated internal standard solution to the sample. This should be done at the earliest possible stage to ensure that the standard undergoes all subsequent sample preparation steps along with the analyte.[6][9]

-

Extraction: Perform an appropriate extraction procedure to isolate the aromatic amines from the sample matrix. Common techniques include liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) using a sorbent material that retains the analytes of interest.

-

Sample Cleanup: Depending on the complexity of the sample matrix, an additional cleanup step may be necessary to remove interfering substances.

-

Evaporation and Reconstitution: The extract is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: The aromatic amines and their deuterated standards are separated from other components in the sample using a suitable HPLC or UHPLC column. The goal is to achieve baseline separation of isomers if present and to ensure that the analyte and its deuterated standard co-elute.[5][11]

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Detection is typically performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the native analyte and the deuterated internal standard.

-

Data Processing and Quantification: The peak areas of the analyte and the deuterated standard are integrated. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the unknown sample is then determined from this calibration curve.

LC-MS/MS Method Development Considerations

-

Chromatography: Reversed-phase liquid chromatography is commonly used for the separation of aromatic amines. The choice of the stationary phase (e.g., C18, phenyl-hexyl) and mobile phase composition (e.g., acetonitrile/methanol and water with additives like formic acid or ammonium formate) should be optimized to achieve good peak shape and resolution, especially for isomeric compounds.[5][11]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for the ionization of aromatic amines. The MRM transitions (precursor ion and product ions) for each analyte and its deuterated standard should be carefully selected and optimized to maximize sensitivity and specificity.

Method Validation: Meeting Regulatory Expectations

The validation of an analytical method is crucial to ensure that it is fit for its intended purpose. Regulatory agencies like the U.S. Food and Drug Administration (FDA) have specific guidelines for method validation.[12][13][14] The use of a deuterated internal standard greatly facilitates the validation process by improving the robustness and reliability of the method.

Key Validation Parameters and the Role of Deuterated Standards:

| Validation Parameter | Description | How Deuterated Standards Help |

| Accuracy | The closeness of the measured value to the true value. | By compensating for recovery losses and matrix effects, deuterated standards ensure that the measured concentration is a more accurate reflection of the true concentration in the sample.[6][7] |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Deuterated standards reduce variability introduced during sample preparation and analysis, leading to improved repeatability and intermediate precision.[6] |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The use of MRM detection in combination with a co-eluting deuterated standard provides a high degree of specificity, minimizing the risk of interferences from other compounds.[13] |

| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | The ratiometric measurement provided by the use of a deuterated standard often results in a more linear response over a wider concentration range.[7] |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | By reducing analytical noise and variability, deuterated standards can contribute to achieving lower and more reliable LOQs.[4] |

Potential Challenges and Troubleshooting

While deuterated standards offer significant advantages, it is important to be aware of potential challenges and how to address them:

-

Isotopic Exchange: In rare cases, the deuterium atoms on the standard may exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange. This can be minimized by selecting standards with deuterium labels on stable positions (e.g., aromatic rings) and by avoiding harsh pH and temperature conditions during sample preparation.[9]

-

Isotopic Contribution: The deuterated standard may contain a small percentage of the unlabeled analyte, and vice versa. This should be assessed and, if significant, corrected for during data analysis.

-

Chromatographic Separation of Isotopologues: In some cases, a slight chromatographic separation between the deuterated standard and the native analyte can occur, known as the "isotope effect." This is more common with a high degree of deuteration. While complete co-elution is ideal, a consistent and reproducible small separation is generally acceptable.[10]

-

Availability and Cost: The synthesis of custom deuterated standards can be expensive and time-consuming.[15][] However, a growing number of commercially available deuterated standards for common aromatic amines are available from various suppliers.[17]

Applications in Aromatic Amine Analysis

The use of deuterated standards has been successfully applied to the analysis of aromatic amines in a wide range of applications, including:

-

Environmental Monitoring: Determination of carcinogenic aromatic amines in water, soil, and sediment samples.[1]

-

Food Safety: Analysis of aromatic amines in food contact materials, azo dyes in textiles that may come into contact with food, and food products.[5][18]

-

Biomonitoring and Toxicology: Quantification of aromatic amines and their metabolites in biological matrices such as urine and blood to assess human exposure and study their toxicokinetics.[4]

-

Drug Development: In drug metabolism and pharmacokinetics (DMPK) studies, deuterated standards are used to accurately quantify drug candidates and their metabolites that may contain an aromatic amine moiety.[8]

Conclusion

Deuterated internal standards are indispensable tools for the accurate and reliable quantification of aromatic amines in complex matrices. By leveraging the principle of isotope dilution mass spectrometry, these standards effectively compensate for a wide range of analytical variabilities, including sample preparation losses, matrix effects, and instrumental fluctuations. The use of deuterated standards is not merely a matter of best practice; it is often a necessity for generating high-quality, defensible data that can meet the stringent requirements of regulatory agencies. For researchers, scientists, and drug development professionals working with aromatic amines, a thorough understanding and proper implementation of deuterated standards are key to achieving analytical excellence and ensuring the integrity of their scientific findings.

References

-

Means, J. C., Olsen, P. D., & Schoffers, E. (2003). Development of an isotope dilution liquid chromatography/tandem mass spectrometry detection method for DNA adducts of selected aromatic amines. Journal of the American Society for Mass Spectrometry, 14(9), 1057–1066. [Link]

-

Means, J. C., Olsen, P. D., & Schoffers, E. (2003). Development of an isotope dilution liquid chromatography/tandem mass spectrometry detection method for DNA adducts of selected aromatic amines. ACS Publications. [Link]

-

Alwis, K. U., Blount, B. C., Britt, A. S., Patel, D., & Ashley, D. L. (2012). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]

-

Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

-

Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

-

Giles, R., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(5), 747-749. [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

-

Khan, M. A., et al. (2013). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). National Institutes of Health. [Link]

-

Yu, M. Q. (2019). Synthesis Of Three Deuterium Internal Standards And Their Application In Ambient Mass Spectrometry. Globe Thesis. [Link]

-

Lecomte, M., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science, 12(33), 11157-11165. [Link]

-

U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

-

LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link]

-

Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. [Link]

-

Ruan, T., et al. (2021). Tracking Aromatic Amines from Sources to Surface Waters. Environmental Science & Technology Letters. [Link]

-

ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

NIOSH. (2002). Amines, Aromatic. Centers for Disease Control and Prevention. [Link]

-

Barmettler, P., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Food Additives & Contaminants: Part A. [Link]

-

ResearchGate. (n.d.). Analytical procedures and method validation: Highlights of the FDA's draft guidance. ResearchGate. [Link]

-

Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters. [Link]

Sources

- 1. Development of an isotope dilution liquid chromatography/tandem mass spectrometry detection method for DNA adducts of selected aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]